molecular formula C8H4Cl2O2S2 B6168459 2-chloro-1-benzothiophene-6-sulfonyl chloride CAS No. 445280-61-5

2-chloro-1-benzothiophene-6-sulfonyl chloride

Cat. No. B6168459
CAS RN: 445280-61-5
M. Wt: 267.2
InChI Key:
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Description

2-Chloro-1-benzothiophene-6-sulfonyl chloride (CBTSC) is an organosulfur compound that has been used in a variety of scientific research applications. It is a compound that has been extensively studied for its biochemical and physiological effects, as well as its applications in laboratory experiments. CBTSC is a versatile compound that has a wide range of potential applications in the medical and scientific fields.

Scientific Research Applications

2-chloro-1-benzothiophene-6-sulfonyl chloride has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as quinazolines and thiophenes. It has also been used in the synthesis of various pharmaceuticals and drugs, such as anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of a variety of polymers and materials.

Mechanism of Action

The mechanism of action of 2-chloro-1-benzothiophene-6-sulfonyl chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid, which can react with other molecules to form a complex. This complex can then react with other molecules, resulting in a variety of different reactions. Additionally, this compound can act as a catalyst, which can increase the rate of a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, this compound has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-chloro-1-benzothiophene-6-sulfonyl chloride in laboratory experiments is its high reactivity and versatility. It can be used in a variety of reactions and can be used to synthesize a variety of organic compounds. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degrading.
The main limitation of using this compound in laboratory experiments is its toxicity. The compound is highly toxic and should be handled with care. Additionally, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

The potential future directions of 2-chloro-1-benzothiophene-6-sulfonyl chloride are vast. It could be used to synthesize a variety of organic compounds, pharmaceuticals, and drugs. Additionally, it could be used in the synthesis of polymers and materials. Additionally, it could be used to study the biochemical and physiological effects of the compound, as well as its potential applications in medicine. Finally, it could be used to develop new and more efficient synthetic methods.

Synthesis Methods

2-chloro-1-benzothiophene-6-sulfonyl chloride can be synthesized by reacting thiophene-2-sulfonyl chloride with sodium 2-chlorobenzene-1-sulfonate in the presence of a base. The reaction is carried out in an aqueous solution and the product is then isolated and purified. The reaction is carried out at room temperature and the yield is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-benzothiophene-6-sulfonyl chloride involves the chlorination of 2-benzothiophene-6-sulfonyl chloride.", "Starting Materials": [ "2-benzothiophene-6-sulfonyl chloride", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Anhydrous benzene" ], "Reaction": [ "In a round-bottom flask, 2-benzothiophene-6-sulfonyl chloride is dissolved in anhydrous benzene.", "Anhydrous aluminum chloride is added to the flask and the mixture is stirred at room temperature for 30 minutes.", "Chlorine gas is bubbled through the mixture at a temperature of 0-5°C for 2 hours.", "The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "The solid is then dissolved in anhydrous hydrogen chloride and the solution is stirred at room temperature for 1 hour.", "The resulting precipitate is filtered and washed with water to obtain 2-chloro-1-benzothiophene-6-sulfonyl chloride." ] }

CAS RN

445280-61-5

Molecular Formula

C8H4Cl2O2S2

Molecular Weight

267.2

Purity

95

Origin of Product

United States

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